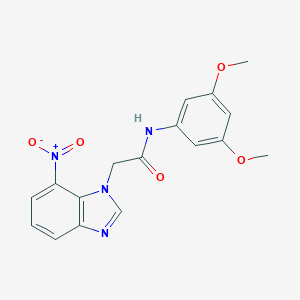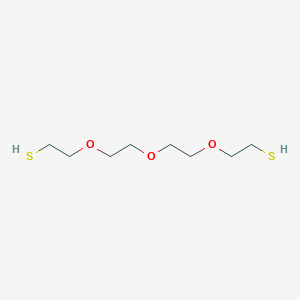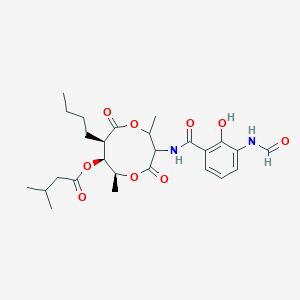![molecular formula C29H38Cl2N4O4 B519963 N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide CAS No. 1035227-43-0](/img/structure/B519963.png)
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide
説明
AZ 505 is an inhibitor of the lysine N-methyltransferase SMYD2 (IC50 = 0.12 μM). It is selective for SMYD2 over SMYD3, DOT1L, EZH2, GLP, G9A, and SET7/9 (IC50s = >83.3 μM). AZ 505 (10 mg/kg) delays cyst growth in early- and late-stage Pdk1 conditional knockout mouse models of polycystic kidney disease.
AZ505 is a potent and highly selective inhibitor of SMYD2 with potential anticancer activity. AZ505 is composed of three distinct moieties: benzooxazinone, cyclohexyl, and dichlorophenethyl substituents. The structure of the ternary complex reveals that a single AZ505 molecule is bound in the peptide binding groove of SMYD2.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of AZ505, focusing on six unique fields:
Antiviral Research
AZ505 has shown promise in antiviral research, particularly against SARS-CoV-2, the virus responsible for COVID-19. By inhibiting the SMYD2 enzyme, AZ505 reduces the expression of TMPRSS2, a protein crucial for the viral entry into host cells. This inhibition significantly decreases viral replication, making AZ505 a potential candidate for antiviral therapies .
Cancer Therapy
AZ505 is a potent and selective inhibitor of the SMYD2 enzyme, which is involved in the methylation of histone and non-histone proteins. Overexpression of SMYD2 has been linked to various cancers, including breast cancer. Research has demonstrated that AZ505 can reduce the growth of cancer cells and tumor xenografts in animal models, highlighting its potential as an anti-cancer agent .
Epigenetic Regulation
As an inhibitor of the SMYD2 enzyme, AZ505 plays a significant role in epigenetic regulation. SMYD2 is involved in the methylation of histones, which affects chromatin structure and gene expression. By inhibiting SMYD2, AZ505 can modulate gene expression patterns, making it a valuable tool for studying epigenetic mechanisms and developing epigenetic therapies .
Cardiovascular Research
SMYD2 is also implicated in cardiovascular diseases. Research indicates that SMYD2-mediated methylation affects the function of various proteins involved in heart development and function. AZ505, by inhibiting SMYD2, can help elucidate the role of this enzyme in cardiovascular diseases and potentially lead to new therapeutic approaches .
Neurodegenerative Diseases
The role of SMYD2 in neurodegenerative diseases is an emerging area of research. SMYD2-mediated methylation can influence the function of proteins involved in neuronal health and disease. AZ505, as an SMYD2 inhibitor, provides a means to study these processes and explore potential treatments for neurodegenerative conditions .
Inflammatory Diseases
SMYD2 has been found to play a role in the regulation of inflammatory responses. By inhibiting SMYD2, AZ505 can modulate the expression of inflammatory genes and proteins. This makes AZ505 a potential candidate for research into treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
作用機序
Target of Action
AZ505 is a potent and selective inhibitor of the SET and MYND domain-containing 2 protein (SMYD2) . SMYD2 is a protein lysine methyltransferase that catalyzes the methylation of both histone and non-histone protein substrates .
Mode of Action
AZ505 binds to SMYD2 in a substrate-competitive manner . It binds into the peptide binding groove of SMYD2, competing with the peptide substrates rather than the co-factor . This interaction inhibits SMYD2-mediated methylation in cells .
Biochemical Pathways
SMYD2 activity is required for normal organismal development and the regulation of a series of pathophysiological processes . SMYD2 methylates histone H3 at lysine 4 (H3K4) or lysine 36 (H3K36) and diverse nonhistone proteins . Aberrant SMYD2 expression and its dysfunction are often closely related to multiple diseases .
Pharmacokinetics
It is known that az505 is soluble in dmso .
Result of Action
Inhibition of SMYD2 by AZ505 has been associated with suppressed multiplication of certain pathogens and enhanced protective proinflammatory response of infected macrophages in vitro . This suggests that the pathogen may take advantage of SMYD2, among other methyltransferases, to modulate host macrophage activity in order to survive in the host organism .
特性
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVHXXKHSODII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AZ505 and how does it exert its effects?
A1: AZ505 is a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase enzyme. [, , , , , , , ] It binds to SMYD2, preventing the methylation of target proteins, including histones and non-histone proteins. This inhibition of SMYD2 activity disrupts various downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation. [, , , , , , , , , , ]
Q2: What is the full chemical name and molecular formula of AZ505?
A2: The full chemical name of AZ505 is N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide. While its molecular formula is not explicitly stated in the provided research, it can be deduced as C31H41Cl2N5O4 based on the chemical name.
Q3: Can you elaborate on the role of SMYD2 in disease and how AZ505's inhibitory action is relevant?
A3: SMYD2 has been implicated in various diseases, including cancer [, , , , ], renal fibrosis [], and autosomal dominant polycystic kidney disease (ADPKD). [, , ] By inhibiting SMYD2, AZ505 has demonstrated therapeutic potential in preclinical models of these diseases. For instance, in cancer models, AZ505 suppressed tumor growth and metastasis, [, , , ] while in ADPKD models, it significantly delayed cyst growth. [, , ]
Q4: The research mentions AZ505's influence on gene expression. Can you elaborate on specific genes and their relevance?
A5: AZ505 affects the expression of several genes involved in different cellular processes. For instance, it upregulates osteoblast marker genes like Runx2 and osteocalcin, while downregulating osteoclast marker genes like cathepsin K and DC-STAMP. [] In the context of renal fibrosis, AZ505 suppresses the expression of profibrotic genes like α-SMA, fibronectin, and collagens. [] It also influences the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. [, , , ]
Q5: Does AZ505 affect any specific signaling pathways?
A6: Yes, AZ505 has been shown to modulate several key signaling pathways. For example, it inhibits the phosphorylation of SMAD3, ERK1/2, AKT, STAT3, and NF-κB, which are implicated in inflammation and fibrosis. [] It also suppresses the activation of STAT3 and NF-κB, further reducing inflammation. [] Furthermore, AZ505 impacts the cGAS-STING pathway, leading to antitumor immunity. []
Q6: Are there any known resistance mechanisms to AZ505?
A6: While the provided research doesn't explicitly describe resistance mechanisms to AZ505, it's a crucial aspect to consider in drug development. Potential mechanisms could involve mutations in SMYD2 that hinder AZ505 binding or upregulation of compensatory pathways that bypass SMYD2 activity. Further research is needed to fully understand and address potential resistance mechanisms.
Q7: What about the safety profile of AZ505?
A7: While the provided research primarily focuses on the mechanisms of action and efficacy of AZ505, further studies are needed to comprehensively assess its safety profile in humans. It is crucial to determine potential adverse effects, long-term toxicity, and therapeutic window to ensure its safe clinical application.
Q8: How does AZ505 interact with the DNA damage repair pathway?
A9: AZ505 influences the non-homologous end joining (NHEJ) pathway, a crucial mechanism for repairing DNA double-strand breaks. It does so by inhibiting SMYD2-mediated methylation of Ku70, a key protein in the NHEJ pathway. [] This inhibition impairs NHEJ repair, leading to persistent DNA damage and ultimately triggering antitumor immunity. []
Q9: The research mentions the use of AZ505 in different models. Can you provide examples?
A9: AZ505 has been investigated in various models, including:
- Cell culture models: Used to study its effects on osteoblast and osteoclast differentiation, [] as well as renal fibroblast activation. []
- Animal models: Employed to evaluate its impact on bone metabolism in mice [] and to investigate its therapeutic potential in models of renal fibrosis [] and ADPKD. [, , ]
- Human tissue samples: Analyzed to assess SMYD2 expression levels in ADPKD patients. [, ]
Q10: What are the implications of AZ505 modulating TMPRSS2 expression?
A11: This is a significant finding, particularly in the context of viral infections. AZ505 was shown to downregulate TMPRSS2, a serine protease that facilitates the entry of certain viruses, including SARS-CoV-2, into host cells. [] This downregulation of TMPRSS2 by AZ505 led to decreased SARS-CoV-2 infection in human cell lines, suggesting its potential as an antiviral agent. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)


![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)
![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)
![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)